molecular formula C15H13NO2 B3119007 3-(3-Hydroxyphenyl)-3,4-dihydro-2(1h)quinolinone CAS No. 245425-37-0

3-(3-Hydroxyphenyl)-3,4-dihydro-2(1h)quinolinone

Cat. No.: B3119007
CAS No.: 245425-37-0
M. Wt: 239.27 g/mol
InChI Key: ZXILZLBRIJAUHQ-UHFFFAOYSA-N
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Description

3-(3-Hydroxyphenyl)-3,4-dihydro-2(1H)quinolinone is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by a quinolinone core structure with a hydroxyphenyl group attached at the third position. Quinolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxyphenyl)-3,4-dihydro-2(1H)quinolinone typically involves the condensation of an appropriate aniline derivative with a β-ketoester, followed by cyclization and subsequent functional group modifications. One common method involves the use of aromatic amines and diethyl malonate in the presence of a base such as triethylamine, followed by cyclization under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxyphenyl)-3,4-dihydro-2(1H)quinolinone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The carbonyl group in the quinolinone ring can be reduced to form dihydroquinolines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.

Major Products

    Oxidation: Quinones and hydroxyquinones.

    Reduction: Dihydroquinolines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(3-Hydroxyphenyl)-3,4-dihydro-2(1H)quinolinone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Hydroxyphenyl)-3,4-dihydro-2(1H)quinolinone involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Quinolones: Such as nalidixic acid and fluoroquinolones, which are known for their antibacterial properties.

    Quinazolines: Compounds like quinazolinone derivatives, which have diverse biological activities.

Uniqueness

3-(3-Hydroxyphenyl)-3,4-dihydro-2(1H)quinolinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyphenyl group enhances its potential for hydrogen bonding and interactions with biological targets, making it a valuable compound for drug development and other scientific research applications .

Properties

IUPAC Name

3-(3-hydroxyphenyl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c17-12-6-3-5-10(8-12)13-9-11-4-1-2-7-14(11)16-15(13)18/h1-8,13,17H,9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXILZLBRIJAUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C21)C3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3-Hydroxyphenyl)-3,4-dihydro-2(1h)quinolinone
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3-(3-Hydroxyphenyl)-3,4-dihydro-2(1h)quinolinone
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3-(3-Hydroxyphenyl)-3,4-dihydro-2(1h)quinolinone
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3-(3-Hydroxyphenyl)-3,4-dihydro-2(1h)quinolinone
Reactant of Route 5
3-(3-Hydroxyphenyl)-3,4-dihydro-2(1h)quinolinone
Reactant of Route 6
3-(3-Hydroxyphenyl)-3,4-dihydro-2(1h)quinolinone

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